molecular formula C9H3BrClF2N B571986 4-Bromo-3-chloro-5,8-difluoroquinoline CAS No. 1210275-42-5

4-Bromo-3-chloro-5,8-difluoroquinoline

Cat. No.: B571986
CAS No.: 1210275-42-5
M. Wt: 278.481
InChI Key: UISSAMSFPLEPEJ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5,8-difluoroquinoline is a chemical compound with the empirical formula C9H3BrClF2N . It has a molecular weight of 278.48 . This compound is a solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F . This indicates that the molecule contains a quinoline core, with bromine and chlorine substituents at the 4 and 3 positions, respectively, and fluorine substituents at the 5 and 8 positions .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 278.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

Novel Arylation and Fluorination Techniques

Research into the modification of the isoquinoline-1,3-dione scaffold has led to a new, metal-free approach for arylation and fluorination. This method enables the synthesis of 4-arylisoquinoline-1,3(2H,4H)-diones and their 4-fluoro variants, including 4-bromo-4-fluoro and 4-chloro-4-fluoro derivatives. These compounds serve as precursors to valuable tetrahydroisoquinoline building blocks, highlighting a significant advancement in medicinal chemistry (Golushko et al., 2019).

Antitumor Activity and DNA-topoisomerase I Inhibition

The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A demonstrates the potential of halogenated quinolines in cancer research. These analogs, including compounds with bromo, chloro, and fluoro groups, exhibit apoptosis in tumor cells and inhibit DNA-topoisomerase I, indicating their potential as antitumor agents (Golubev et al., 2010).

Photocatalytic Synthesis Techniques

A study on the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene has opened new pathways for synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This method utilizes a two-step photoredox cycle to generate compounds with potential applications in material science and pharmaceuticals (Zeng et al., 2022).

Halogenation of Quinoline Derivatives

The halogenation of 2,3′-biquinoline derivatives has been explored, providing insights into the regioselectivity of bromination and chlorination processes. This research aids in the design and synthesis of novel halogenated quinolines with potential applications in various fields, including organic synthesis and pharmaceutical chemistry (Demidova et al., 2005).

Antimicrobial and Antimalarial Agents

A study on the design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents highlights the versatility of halogenated quinolines. These compounds, derived from 6-bromo-2-chloro-quinolin-3-yl methanol and other intermediates, show significant activity against various microorganisms and Plasmodium falciparum, the causative agent of malaria (Parthasaradhi et al., 2015).

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5,8-difluoroquinoline is not specified in the sources I found. The mechanisms of action of quinoline derivatives can vary widely depending on their specific chemical structure and the biological system in which they are acting .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4-Bromo-3-chloro-5,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The compound carries the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-bromo-3-chloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISSAMSFPLEPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672689
Record name 4-Bromo-3-chloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210275-42-5
Record name 4-Bromo-3-chloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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